Tocopherols
Overview
Description
Tocopherols are lipophilic antioxidants primarily synthesized by photosynthetic organisms, including higher plants and cyanobacteria. They collectively constitute vitamin E, an essential nutrient for both humans and animals. Tocopherols play crucial roles in cellular antioxidant defense mechanisms and human nutrition, contributing significantly to the prevention of oxidative stress-related diseases (Sattler et al., 2003).
Synthesis Analysis
The synthesis of tocopherols involves several key steps, starting from the conversion of phytyl quinol pathway intermediates into corresponding tocopherols. This conversion is catalyzed by tocopherol cyclase (TC), which forms the chromanol ring essential for tocopherol's antioxidant activity. Notably, the TC activity is conserved between plants and cyanobacteria, highlighting its evolutionary significance in tocopherol synthesis (Sattler et al., 2003). Furthermore, the diastereoselective synthesis of alpha-tocopherol has been achieved through key steps like Shi epoxidation and subsequent acid-supported ring opening, contributing to our understanding of tocopherol synthesis pathways (Chapelat et al., 2008).
Scientific Research Applications
Plant Stress Resistance and Biofortification :
- Tocopherols protect plants from oxygen toxicity and play roles in stress resistance beyond antioxidative activity. They are involved in retrograde signaling pathways mediated by plant hormones, reactive oxygen species (ROS), and microRNAs (miRNAs) (Ma et al., 2020).
- In soybean plants, α-tocopherol has been shown to alleviate abiotic stresses, such as salinity, enhancing growth and productivity under moderately saline water conditions (Mostafa et al., 2015).
Health Benefits and Cancer Prevention :
- A study on Sprague Dawley rats indicated that mixed tocopherols, particularly rich in γ- and δ-tocopherols, inhibited mammary tumorigenesis. They activated PPAR-γ and antagonized estrogen action in breast cancer, suggesting their effectiveness in cancer prevention (Lee et al., 2009).
Biotechnological Production and Genetic Engineering :
- The potential for commercial production of α-tocopherol using microorganisms, particularly Euglena gracilis, has been explored. This offers a sustainable source of tocopherols, with applications in dietary supplements, food preservation, cosmetics, and animal feed fortification (Ogbonna, 2009).
Extraction and Detection Technologies :
- Various methods such as supercritical fluid extraction, molecular distillation, and adsorption methods have been developed for the extraction and enrichment of vitamin E from different sources. These methods vary in efficiency based on experimental conditions like pressure, temperature, and flow rate (Malekbala et al., 2017).
Functional Analysis in Photosynthetic Organisms :
- Research on tocopherol biosynthesis in photosynthetic organisms, including their role in human nutrition and the synthesis process involving enzymes like homogentisate phytyltransferase, has been significant (Collakova & DellaPenna, 2001).
Genetic Mapping and Breeding for Vitamin E Improvement :
- Quantitative trait loci (QTL) associated with the accumulation of tocopherols in maize have been identified, providing valuable information for marker-assisted selection programs to enhance tocopherol levels in maize grain (Wong et al., 2003).
Role in Exercise-induced Oxidative Stress :
- Tocopherols have been studied in the context of exercise-induced oxidative stress. However, a meta-analysis indicated that tocopherol supplementation did not significantly protect against exercise-induced lipid peroxidation or muscle damage (Stepanyan et al., 2014).
Future Directions
Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .
properties
IUPAC Name |
2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDXNHFTDJVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044075 | |
Record name | gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tocopherols | |
CAS RN |
7616-22-0, 1406-66-2 | |
Record name | DL-γ-Tocopherol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocopherol [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Tocopherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tocopherols | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-TOCOPHEROL, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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